molecular formula C18H18N2O3 B2720638 2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide CAS No. 1796888-90-8

2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide

Cat. No. B2720638
CAS RN: 1796888-90-8
M. Wt: 310.353
InChI Key: NLORQZQXOVVLBE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide, also known as MPAA, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and it has been investigated for its potential applications in a range of fields.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter signaling in the brain. 2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide has been shown to bind to a range of receptors, including the serotonin receptor, and it has been suggested that it may act as a partial agonist or antagonist at these receptors.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, and it has been suggested that it may have anxiolytic and antidepressant effects. 2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide has also been shown to have anti-inflammatory and antioxidant properties, and it has been investigated for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide is that it is relatively easy to synthesize, and it can be produced in large quantities. It has also been shown to have a range of biochemical and physiological effects, making it a useful tool for investigating the mechanisms underlying various biological processes. However, one limitation of 2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several potential future directions for research on 2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide. One area of interest is its potential use in the treatment of depression and anxiety. Further research is needed to fully understand the mechanisms underlying its effects and to determine its potential efficacy as a treatment for these conditions. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. 2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide has been shown to have anti-inflammatory properties, and further research is needed to determine its potential as a therapeutic agent for these conditions. Finally, 2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide may also have potential applications in the development of new drugs, particularly as a ligand for the development of new serotonin receptor agonists or antagonists.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 2-(4-methoxyphenyl)-3-oxobutanoic acid. This compound is then reacted with hydrazine to form the corresponding hydrazide, which is subsequently reacted with 2-oxo-1-phenylazetidine-3-acetyl chloride to yield 2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide has been investigated for its potential use in a range of scientific research applications. One area of interest is its potential use as a ligand for the development of new drugs. 2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide has been shown to bind to a range of receptors, including the serotonin receptor, and it has been investigated for its potential use in the treatment of depression and anxiety.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-15-9-7-13(8-10-15)11-17(21)19-16-12-20(18(16)22)14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLORQZQXOVVLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide

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